molecular formula C21H15NO4 B2966402 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886145-37-5

4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No. B2966402
CAS RN: 886145-37-5
M. Wt: 345.354
InChI Key: INKJJENWJGDWEO-UHFFFAOYSA-N
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Description

“4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a chemical compound that likely contains a xanthone core structure . Xanthones are organic compounds with diverse medical applications, including antioxidant and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a xanthone scaffold . Xanthones are characterized by a unique 9H-xanthen-9-one scaffold .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Research has demonstrated the significant potential of derivatives similar to 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide in cancer treatment. Specifically, certain derivatives have shown high antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cell lines, highlighting their potential as lead compounds for anticancer drug development. Notably, compounds with xanthone benzenesulfonamide hybrid structures, closely related to this compound, are promising for new anticancer agent synthesis due to their structure-activity relationship findings (Motavallizadeh et al., 2014).

Development of Fluorescence Probes

The development of novel fluorescence probes for detecting reactive oxygen species (ROS) in biological and chemical applications is another area where related compounds have been utilized. Such probes, designed with the structural foundation akin to this compound, offer selective and reliable detection methods for highly reactive oxygen species, facilitating advanced research in oxidative stress and its biological implications (Setsukinai et al., 2003).

Synthesis of Scale Inhibitors

In industrial applications, derivatives have been synthesized for use as scale inhibitors, which are crucial for preventing mineral deposit formation in water systems. Research into fluorescent-tagged polyacrylate-based scale inhibitors, which share a structural resemblance, showcases the potential for monitoring and managing scale formation efficiently, combining practicality with advanced fluorescence techniques for easy detection (Popov et al., 2017).

Nematicidal Activity

Explorations into the nematicidal activity of novel compounds indicate that derivatives bearing structural similarities to this compound have shown promising results against harmful nematodes. This suggests potential agricultural applications in protecting crops from nematode damage, offering a new avenue for the development of more effective nematicides (Liu et al., 2022).

Corrosion Inhibition in Mild Steel

In the field of materials science, the theoretical and experimental synthesis of compounds, including those structurally related to this compound, has led to the development of inhibitors that protect mild steel against corrosion in acidic environments. Such research holds significant implications for the preservation of metal infrastructure and machinery, showcasing a multifaceted utility beyond biomedical applications (Arrousse et al., 2021).

Mechanism of Action

While the specific mechanism of action for “4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide” is not available, xanthone derivatives have been shown to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages .

Future Directions

Further investigations are needed to improve the potential clinical outcomes of xanthone derivatives . These could include more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

properties

IUPAC Name

4-methoxy-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-25-15-9-6-13(7-10-15)21(24)22-14-8-11-17-19(12-14)26-18-5-3-2-4-16(18)20(17)23/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKJJENWJGDWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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